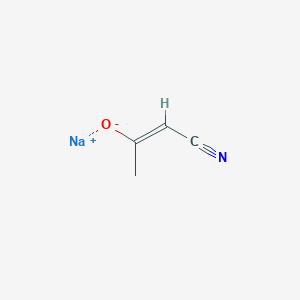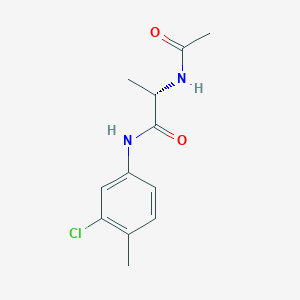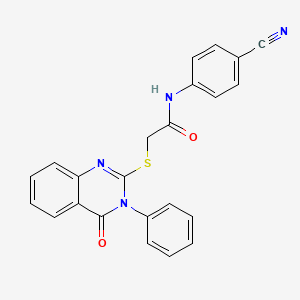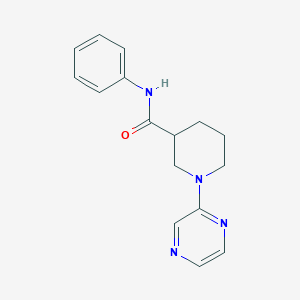
N~1~'-benzyl-1,4'-bipiperidine-1',4'-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-benzyl-1,4'-bipiperidine-1',4'-dicarboxamide, also known as compound 1, is a novel small molecule that has recently gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to exhibit promising activity against various diseases, including cancer and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of N~1~-benzyl-1,4'-bipiperidine-1',4'-dicarboxamide is not fully understood. However, it has been proposed that this N~1~'-benzyl-1,4'-bipiperidine-1',4'-dicarboxamide exerts its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. It has also been shown to inhibit the activity of enzymes such as HDAC and PARP, which are involved in various cellular processes.
Biochemical and Physiological Effects
N~1~-benzyl-1,4'-bipiperidine-1',4'-dicarboxamide has been shown to have various biochemical and physiological effects. In cancer, it has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. In neurodegenerative disorders, it has been shown to have neuroprotective effects, improve cognitive function, and reduce inflammation. It has also been shown to have anti-inflammatory effects and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of N~1~-benzyl-1,4'-bipiperidine-1',4'-dicarboxamide for lab experiments include its relatively simple synthesis method, its potential therapeutic applications, and its ability to modulate various signaling pathways. However, there are also limitations to using this N~1~'-benzyl-1,4'-bipiperidine-1',4'-dicarboxamide in lab experiments. These include its limited solubility in aqueous solutions and its potential toxicity at high doses.
Orientations Futures
There are many future directions for the study of N~1~-benzyl-1,4'-bipiperidine-1',4'-dicarboxamide. These include further studies on its mechanism of action, optimization of its pharmacological properties, and development of novel derivatives with improved activity and selectivity. Additionally, this N~1~'-benzyl-1,4'-bipiperidine-1',4'-dicarboxamide could be further studied for its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases.
Méthodes De Synthèse
The synthesis of N~1~-benzyl-1,4'-bipiperidine-1',4'-dicarboxamide involves the reaction of piperidine-4-carboxylic acid with benzylamine in the presence of a coupling agent. The resulting intermediate is then condensed with phthalic anhydride to form the desired N~1~'-benzyl-1,4'-bipiperidine-1',4'-dicarboxamide. The synthesis of this N~1~'-benzyl-1,4'-bipiperidine-1',4'-dicarboxamide is relatively simple and can be performed on a large scale, which makes it attractive for further development.
Applications De Recherche Scientifique
N~1~-benzyl-1,4'-bipiperidine-1',4'-dicarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit promising activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, this N~1~'-benzyl-1,4'-bipiperidine-1',4'-dicarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neurodegenerative disorders, it has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
1-N-benzyl-4-piperidin-1-ylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c20-17(24)19(23-11-5-2-6-12-23)9-13-22(14-10-19)18(25)21-15-16-7-3-1-4-8-16/h1,3-4,7-8H,2,5-6,9-15H2,(H2,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTJKSWLWMLFNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=O)NCC3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1'-Benzyl-[1,4'-bipiperidine]-1',4'-dicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B7466503.png)

![(Z)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B7466523.png)


![[2-(Benzylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7466545.png)

![N-[2-(tert-butylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B7466568.png)


![[2-(3-Chlorophenyl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B7466585.png)
![Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7466593.png)

